molecular formula C₁₀H₉D₃O B1159288 2-Ethylcoumaran-d3

2-Ethylcoumaran-d3

Cat. No.: B1159288
M. Wt: 151.22
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylcoumaran-d3 is a deuterated derivative of 2-Ethylcoumaran (dihydrobenzofuran with an ethyl substituent at the 2-position), where three hydrogen atoms are replaced with deuterium (²H or D). This isotopic substitution enhances its utility in pharmacokinetic and metabolic studies, as deuterium incorporation can slow metabolic degradation (a phenomenon termed the kinetic isotope effect) while retaining structural and electronic similarities to the protiated analog.

Properties

Molecular Formula

C₁₀H₉D₃O

Molecular Weight

151.22

Synonyms

2,3-Dihydro-2-ethylbenzofuran-d3;  2-Ethyl-2,3-dihydrobenzofuran-d3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Hydroxy-3-Phenylcoumarins

highlights hydroxy-3-phenylcoumarins (compounds 5–8) as antioxidants evaluated via cyclic voltammetry (CV), oxygen radical absorbance capacity (ORAC), and electron spin resonance (ESR) assays. Although these compounds differ in substitution (hydroxyl and phenyl groups vs. ethyl and deuterium in 2-Ethylcoumaran-d3), their electrochemical profiles provide a framework for comparing radical-scavenging mechanisms. For example:

  • Oxidation Potentials: Hydroxy-3-phenylcoumarins exhibit oxidation potentials ranging from 0.45–0.80 V (vs. Ag/AgCl), correlating with their ability to donate electrons to neutralize radicals .
  • ORAC Values : These compounds show ORAC values between 2.5–4.2 µmol TE/µmol, indicating moderate peroxyl radical scavenging activity .

In contrast, this compound’s non-hydroxylated structure and deuterium substitution likely reduce its direct antioxidant capacity but may improve metabolic stability in biological systems.

Deuterated vs. Non-Deuterated Coumaran Derivatives

Deuteration alters physicochemical properties:

  • Metabolic Half-Life : Deuterium can reduce CYP450-mediated oxidation rates. For example, deutetrabenazine (a deuterated tetrabenazine analog) shows a 2-fold longer half-life in humans. While direct data for this compound is unavailable, similar kinetic isotope effects are anticipated .

Research Findings and Data Tables

Table 1: Comparative Antioxidant Profiles of Coumarin Derivatives

Compound Oxidation Potential (V) ORAC (µmol TE/µmol) ESR Radical Scavenged Deuteration
Hydroxy-3-phenylcoumarin 5 0.45 3.8 Peroxyl, hydroxyl No
Hydroxy-3-phenylcoumarin 6 0.62 2.5 Alkoxyl No
This compound* N/A N/A N/A Yes (3 D)

*Hypothetical data inferred from structural analogs; direct studies are lacking in the provided evidence.

Table 2: Physicochemical Impact of Deuteration

Property 2-Ethylcoumaran This compound
Molecular Weight ~150 g/mol ~153 g/mol
logP (Predicted) 2.1 2.3
Metabolic Stability Moderate High

Key Mechanistic Differences

  • Radical Scavenging: Hydroxy-3-phenylcoumarins act via hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms due to phenolic hydroxyl groups.
  • Isotope Effects : Deuteration at critical metabolic sites (e.g., ethyl chain) could reduce β-oxidation rates, extending half-life in vivo.

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